molecular formula C28H54N6O12 B8104076 DOTA-PEG5-amine

DOTA-PEG5-amine

Cat. No.: B8104076
M. Wt: 666.8 g/mol
InChI Key: MALHBNFXIUVFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA-PEG5-amine is a compound that combines a DOTA chelator with a polyethylene glycol (PEG) chain. The DOTA moiety is known for its ability to bind metal ions such as copper, gallium, or lutetium, while the PEG chain enhances the compound’s stability and solubility. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

DOTA-PEG5-amine can be synthesized through a solid-phase synthesis method. This involves the preparation of DOTA from a cyclen precursor on a solid-phase support. The DOTA is then linked to peptides or other molecules directly on the solid-phase support . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C to ensure a long shelf life .

Chemical Reactions Analysis

Types of Reactions

DOTA-PEG5-amine undergoes various chemical reactions, including substitution and complexation reactions. The amine group in the compound is reactive towards carboxylic acids and activated NHS esters, making it suitable for conjugation with other molecules .

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and metal ions. The reactions are typically carried out in solvents like DMSO or water, and may require specific temperatures to proceed efficiently .

Major Products

The major products formed from reactions involving this compound are often conjugates with other molecules, such as peptides or proteins. These conjugates are used in various applications, including imaging and therapy .

Mechanism of Action

The mechanism of action of DOTA-PEG5-amine involves its role as a linker in PROTACs. The DOTA moiety binds to metal ions, facilitating the formation of stable complexes. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively deliver therapeutic agents to target sites within the body .

Properties

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHBNFXIUVFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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